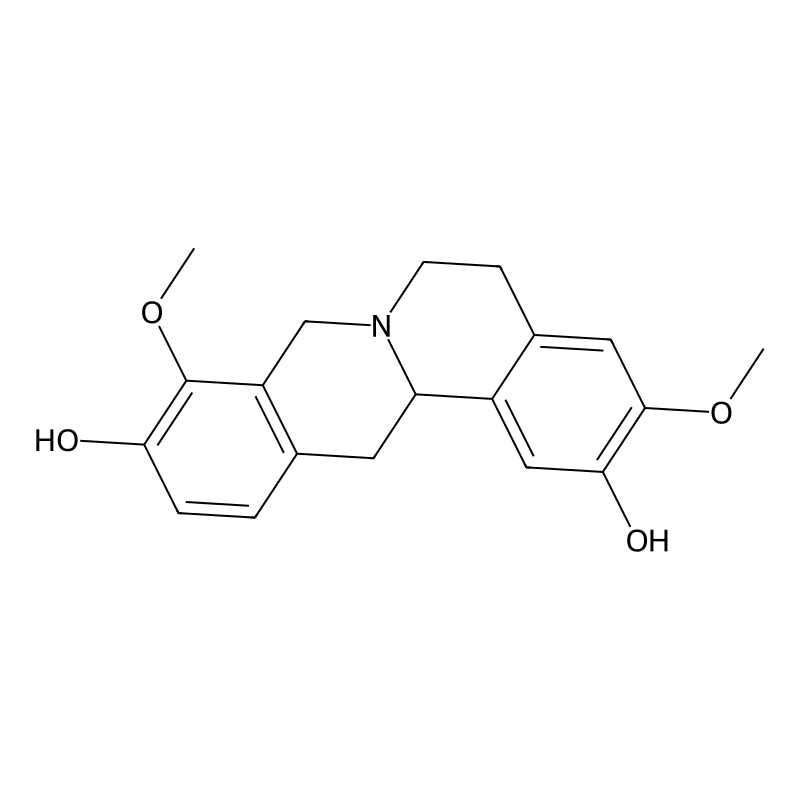D,L-Stepholidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Neuropharmacology
Specific Scientific Field: Neuropharmacology
Summary of the Application: D,L-Stepholidine (SPD) has been found to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) of rats .
Methods of Application: The effect of SPD on sEPSC frequency was investigated using a whole-cell patch clamp in rat brain slices .
Results or Outcomes: SPD significantly increased the frequency of sEPSC in a concentration-dependent manner. This effect was blocked by a selective D1 dopamine receptor antagonist, but mimicked by a D1 agonist . The effect of SPD on sEPSC was found to be dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .
Application in Alzheimer’s Disease Research
Specific Scientific Field: Neuroscience, specifically Alzheimer’s Disease Research
Summary of the Application: L-Stepholidine (L-SPD) has been investigated for its effects on cognition and synaptic plasticity in models of Alzheimer’s disease .
Methods of Application: The effect of L-SPD was studied in amyloid precursor protein (APP) and presenilin 1 (PS1) double-transgenic (APP/PS1) mice, and in hippocampal cultures or slices treated with amyloid β-derived diffusible ligands (ADDLs) .
Results or Outcomes: L-SPD was found to improve hippocampus-dependent memory, increase the surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and increase spine density in the hippocampus of APP/PS1 transgenic mice . It also rescued decreased phosphorylation and surface expression of GluA1 in hippocampal cultures, and protected long-term potentiation in hippocampal slices induced by ADDLs . These effects were mediated mainly by PKA, which could phosphorylate the serine residue at 845 of the GluA1 .
D,L-Stepholidine is a tetrahydroprotoberberine alkaloid derived from the plant Stephania intermedia. This compound has garnered attention due to its unique pharmacological properties, particularly its interaction with various dopamine receptors. D,L-Stepholidine exists as two enantiomers: D-stereoisomer and L-stereoisomer, each exhibiting distinct biological activities. The L-stereoisomer, in particular, is noted for its potential therapeutic applications in neuropsychiatric disorders.
D,L-Stepholidine exhibits significant biological activities, primarily through its modulation of dopamine receptors. It has been shown to:
- Antagonize D2-like receptors: This action may help alleviate symptoms of schizophrenia by blocking the pathways associated with positive symptoms .
- Agonize D1-like receptors: This property potentially enhances cognitive function and memory, making it a candidate for treating cognitive deficits in conditions like Alzheimer's disease .
- Interact with NMDA receptors: Although it shows minimal direct effects on NMDA receptor activity, its influence on dopamine signaling can indirectly modulate NMDA receptor functions .
The synthesis of D,L-Stepholidine involves several steps, typically starting from natural precursors found in Stephania intermedia. Common methods include:
- Extraction from plant material: Utilizing solvents to isolate alkaloids.
- Chemical modification: Employing reactions such as bromination and alkylation to enhance receptor affinity and selectivity.
- Chiral resolution: Separating the enantiomers to study their individual effects on biological systems .
D,L-Stepholidine has potential applications in various fields:
- Neuropharmacology: As a treatment for schizophrenia and other dopamine-related disorders.
- Cognitive enhancement: It may improve memory and learning processes in neurodegenerative diseases.
- Research tool: Used in studies exploring dopamine receptor mechanisms and interactions with other neurotransmitter systems.
D,L-Stepholidine's interaction studies have revealed its complex role in neurotransmission:
- Dopamine receptor binding: High affinity for D1 and D5 receptors (Ki values around 5–20 nM) while showing lower affinity for D2 and D3 receptors .
- Functional assays: Demonstrated its ability to antagonize responses mediated by D2-like receptors while stimulating D1-like pathways, suggesting a dual mechanism of action that could be therapeutically beneficial .
Several compounds share structural similarities with D,L-Stepholidine, including:
| Compound Name | Structure Type | Dopamine Receptor Activity | Unique Features |
|---|---|---|---|
| Berberine | Isoquinoline alkaloid | Antagonist at multiple receptors | Broad-spectrum antimicrobial properties |
| Palmatine | Tetrahydroprotoberberine | Antagonist at D2-like receptors | Lesser known but similar structure |
| Magnoflorine | Tetrahydroprotoberberine | Antagonist at D1-like receptors | Potential anti-inflammatory properties |
D,L-Stepholidine stands out due to its unique dual action on dopamine receptors, which allows it to potentially treat both positive and negative symptoms of schizophrenia while enhancing cognitive functions . Its specific binding affinities and functional outcomes differentiate it from other similar compounds.








